Product packaging for 2-Amino-1-nitroanthraquinone(Cat. No.:CAS No. 10262-82-5)

2-Amino-1-nitroanthraquinone

Cat. No.: B081139
CAS No.: 10262-82-5
M. Wt: 268.22 g/mol
InChI Key: MTXKQBHZBNCFSC-UHFFFAOYSA-N
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Description

Contextualization of 2-Amino-1-nitroanthraquinone as a Substituted Anthraquinone (B42736)

This compound is a distinct organic compound that belongs to the extensive class of anthraquinone derivatives. The fundamental structure of this class is the 9,10-anthraquinone skeleton, a tricyclic aromatic ketone. wikipedia.org In this compound, this core structure is modified by the presence of two specific functional groups attached to one of its aromatic rings: an amino group (-NH₂) at the second carbon position and a nitro group (-NO₂) at the first carbon position. This specific substitution pattern places it within the broader family of substituted anthraquinones, which have been a subject of significant interest in various chemical fields. ontosight.aicolab.ws

The parent compound, anthraquinone, and its derivatives are known for their applications as dyes and pigments, in the production of hydrogen peroxide, and as a digester additive in the paper pulp industry. wikipedia.orgwikipedia.org The introduction of substituents like amino and nitro groups onto the anthraquinone framework is a key strategy for modulating the chemical and physical properties of the resulting molecule. These modifications can influence characteristics such as color, solubility, and reactivity, leading to a wide array of compounds with tailored properties for specific applications. colab.wsresearchgate.net

The systematic study of how different functional groups at various positions on the anthraquinone core affect its properties is a central theme in anthraquinone chemistry. Therefore, this compound serves as a specific example of how the interplay between an electron-donating amino group and an electron-withdrawing nitro group on an anthraquinone backbone dictates its chemical behavior.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₄H₈N₂O₄
Molecular Weight 268.23 g/mol
CAS Number 10262-82-5 chemicalbook.com
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Historical Development of Anthraquinone Chemistry and its Methodologies

The field of anthraquinone chemistry has a rich history dating back to the 19th century. The initial discovery of anthraquinone is credited to the French chemist Auguste Laurent in 1840, who synthesized it through the oxidation of anthracene. nih.gov The name "anthraquinone" was later proposed by Carl Graebe and Carl Theodore Liebermann in 1868. wikipedia.orgnih.gov Their work was pivotal as they also established the chemical relationship between anthraquinone and the natural red dye alizarin (B75676), which they successfully synthesized from anthracene. This achievement marked a significant milestone, leading to the industrial production of alizarin and sparking broader research into anthraquinone chemistry. wikipedia.org

The initial phase of anthraquinone chemistry was heavily driven by the development of synthetic dyes. colab.wsresearchgate.net This industrial focus spurred the creation of a wide range of methodologies for synthesizing various anthraquinone derivatives. colab.ws Much of the early research was dedicated to understanding and perfecting reactions to introduce or modify substituents on the anthraquinone core to produce a spectrum of colors with good fastness properties. colab.ws

A second significant stage in the evolution of anthraquinone chemistry emerged with the investigation of the biological activities of these compounds, particularly their potential as antitumour agents. colab.wsrsc.org This shift in focus led to the development of new synthetic strategies aimed at creating derivatives with specific pharmacological properties. The structural modifications became more targeted, aiming to enhance biological efficacy and understand structure-activity relationships. rsc.org

Throughout its history, the methodologies for modifying the anthraquinone structure have included a variety of classical organic reactions. Nitration, for instance, is a common method for introducing nitro groups, which can then be reduced to amino groups. colab.ws Other fundamental reactions include halogenation, sulfonation, and nucleophilic substitution, which have been extensively studied and optimized over the decades. colab.wsbeilstein-journals.org The development of these synthetic methods has been crucial for accessing the vast array of substituted anthraquinones known today. colab.ws

Significance of Amino and Nitro Substituents in Anthraquinone Systems for Chemical Reactivity and Derivatization

The presence and position of amino (-NH₂) and nitro (-NO₂) groups on the anthraquinone skeleton have a profound impact on the molecule's chemical reactivity and potential for further derivatization. These two groups have opposing electronic effects: the amino group is a strong electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic dichotomy within the same molecule, as seen in this compound, creates a unique chemical environment that influences its properties and reactivity.

The introduction of functional groups into the anthraquinone core can significantly affect its applied properties. colab.ws For instance, the amino group is known to enhance the solubility of anthraquinone derivatives in certain media compared to the nitro group. researchgate.netresearchgate.net The amino group, particularly when at the 1-position, can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the anthraquinone ring, which influences its spectroscopic properties. researchgate.net

From a reactivity standpoint, these substituents play a crucial role in directing further chemical transformations. The electron-withdrawing nature of the carbonyl groups in the central ring of anthraquinone already deactivates the aromatic rings towards electrophilic substitution. colab.ws The presence of an additional electron-withdrawing nitro group further deactivates the ring, while the electron-donating amino group activates it, particularly at the ortho and para positions, towards electrophilic attack.

Conversely, in nucleophilic aromatic substitution reactions, the nitro group acts as a powerful activating group, facilitating the displacement of a leaving group (like a halogen) by a nucleophile. The amino group, being electron-donating, would typically deactivate the ring towards nucleophilic attack. The interplay of these groups is critical in synthetic strategies. For example, nitroanthraquinones are common precursors for aminoanthraquinones through reduction reactions. colab.wsjournalajacr.commdpi.com The resulting amino group can then be further modified, or it can influence subsequent reactions on the anthraquinone core.

In the specific case of this compound, the nitro group at the 1-position can be a site for nucleophilic substitution, while the amino group at the 2-position can be diazotized and subsequently replaced, opening up numerous pathways for creating a diverse range of derivatives. colab.ws The reactivity of the amino group itself is characteristic of primary aromatic amines, allowing for reactions such as acylation and alkylation. ias.ac.inyoutube.com The study of such substituted anthraquinones is essential for the targeted synthesis of new compounds with desired properties for applications in materials science and medicine. colab.ws

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B081139 2-Amino-1-nitroanthraquinone CAS No. 10262-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2O4/c15-10-6-5-9-11(12(10)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTXKQBHZBNCFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10145416
Record name 2-Amino-1-nitroanthraquinone
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Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10262-82-5
Record name 2-Amino-1-nitro-9,10-anthracenedione
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Chemical Reactivity and Transformation Mechanisms of 2 Amino 1 Nitroanthraquinone

Photochemical Transformations

The interaction of 2-Amino-1-nitroanthraquinone with light can induce a series of chemical changes, primarily involving the nitro group and the quinone system. These transformations are often initiated by the absorption of light, leading to an electronically excited state with enhanced reactivity.

The photoreduction of nitroaromatic compounds is a well-documented process that typically proceeds through radical intermediates. archive.org While specific studies on this compound are not abundant, the mechanism can be inferred from related nitroanthraquinones. For instance, the photoreactions of 1-nitro-9,10-anthraquinone and 2-methyl-1-nitro-9,10-anthraquinone have been studied in the presence of hydrogen donors like 1-phenylethanol (B42297) or 2-propanol. nih.govresearchgate.net

Upon irradiation, the nitroanthraquinone is promoted to an excited triplet state. researchgate.net This excited state can abstract a hydrogen atom from a donor molecule, generating a monohydro radical of the anthraquinone (B42736) and a donor-derived radical. nih.govresearchgate.net These radical intermediates subsequently decay, leading to the formation of a nitroso compound, which is further reduced to the corresponding aminoanthraquinone. nih.govresearchgate.net The final reduction step to the amine often involves the participation of the anthraquinone's carbonyl groups. nih.govresearchgate.net The quantum yield of this full reduction process is dependent on the concentration of the hydrogen donor, increasing as the donor concentration rises. researchgate.net

Table 1: Photoreduction of Nitroanthraquinone Derivatives

Compound Hydrogen Donor Key Intermediates Final Product Quantum Yield (Φ)
1-Nitro-9,10-anthraquinone 1-Phenylethanol N1-derived radical 1-Amino-9,10-anthraquinone Not specified
2-Methyl-1-nitro-9,10-anthraquinone 1-Phenylethanol Triplet state, monohydro radical, nitroso compound 1-Amino-2-methyl-9,10-anthraquinone Approaches 0.2

This data is based on studies of similar compounds and illustrates the general pathway expected for this compound. nih.govresearchgate.net

Electron-transfer processes are fundamental to the photochemical reactivity of many organic molecules, including anthraquinone derivatives. In the context of this compound, photoinduced electron transfer can occur, initiating a cascade of reactions. Systems have been developed that utilize proton-coupled electron transfer (PCET) to achieve photochemical charge accumulation in anthraquinone moieties. rsc.org

In a typical scenario, the absorption of light by the molecule (or a photosensitizer in the system) leads to an excited state capable of accepting an electron from a sacrificial donor. This results in the formation of a radical anion. In the presence of a proton source, this can lead to a doubly reduced, monoprotonated species. rsc.org This process effectively stores the light energy in the form of chemical bonds. While this specific research was conducted on a copper(I)-anthraquinone complex, it highlights the capacity of the anthraquinone framework to mediate multi-electron redox reactions upon photochemical stimulation. rsc.org The presence of both an amino (donor) and a nitro (acceptor) group on the same anthraquinone ring suggests the potential for complex intramolecular electron-transfer dynamics upon photoexcitation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The anthraquinone ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a potential leaving group, activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.com

Amination, the replacement of a group by an amine, is a key reaction for this class of compounds. While the amino group at the 2-position is generally stable, the nitro group at the 1-position can be displaced by an amine under certain conditions. More commonly in the synthesis of related compounds, a nitro group is the target for amination to produce an aminoanthraquinone. For example, 1-nitroanthraquinone (B1630840) is converted to 1-aminoanthraquinone (B167232) by reaction with ammonia, often in the presence of a solvent and at elevated temperatures. google.comepo.orgmdpi.com During this process, a secondary reaction can sometimes occur, forming 1-amino-anthraquinone imine. google.com

The synthesis of various aminoanthraquinones often relies on the reduction of a corresponding nitroanthraquinone. epo.org For instance, 1-aminoanthraquinone is produced from 1-nitroanthraquinone. epo.orggoogle.com This highlights that the nitro group is a versatile precursor to the amino functionality.

The principles of SNAr reactions are not limited to amination. The activated ring of a nitroanthraquinone can react with a variety of other nucleophiles. Although specific examples for this compound are scarce, reactions of analogous compounds demonstrate this reactivity. The carbon-halogen bonds of aryl halides that are activated by electron-withdrawing nitro groups undergo displacement by nucleophiles like dimethylamine (B145610) with relative ease. lumenlearning.com It is plausible that the nitro group in this compound could be displaced by strong nucleophiles under forcing conditions, although reduction of the nitro group is a more common transformation. archive.org

Electrophilic Aromatic Substitution (SEAr) Reactions for Activated Anthraquinones

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult for the anthraquinone system. colab.wscem.com The two electron-withdrawing carbonyl groups deactivate the aromatic rings towards attack by electrophiles. colab.ws

However, the presence of strong electron-donating groups, such as the amino group (-NH₂) in this compound, can overcome this deactivation. colab.wsmasterorganicchemistry.com The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, this compound is considered an "activated" anthraquinone, and it can undergo SEAr reactions. For example, the synthesis of bromaminic acid analogues involves the bromination of 1-aminoanthraquinone derivatives. beilstein-journals.org In one synthetic route, 1-amino-2-hydroxymethylanthraquinone is brominated using bromine in DMF to afford 1-amino-4-bromo-2-hydroxymethylanthraquinone in high yield, demonstrating a substitution at the 4-position, which is para to the activating amino group. beilstein-journals.org

Table 2: Summary of Reactivity for this compound

Reaction Type Reactivity of Anthraquinone Core Effect of -NO₂ Group Effect of -NH₂ Group Expected Outcome for this compound
Photoreduction Carbonyls can participate in final reduction step. nih.gov Primary site of reduction. researchgate.net Generally stable, but may influence electronic properties. Reduction of the nitro group to an amino group, forming 1,2-diaminoanthraquinone (B157652).
SNAr Generally unreactive. Strongly activating, stabilizes Meisenheimer complex. wikipedia.org Weakly activating, but less influential than -NO₂. Substitution of the nitro group by a strong nucleophile is possible.

| SEAr | Strongly deactivated by carbonyl groups. colab.ws | Strongly deactivating. | Strongly activating, directs ortho/para. masterorganicchemistry.com | Substitution at the 4-position (para to the -NH₂ group) is favored. |

Oxidation Reactions

The oxidation of this compound can proceed at several sites, primarily involving the amino group or the quinone system itself. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from related anthraquinone derivatives.

The amino group on the anthraquinone ring is susceptible to oxidation. For instance, aminoanthraquinones can be oxidized to their corresponding nitroanthraquinones using reagents like peracetic acid. acs.org Conversely, the quinone moiety itself is an oxidizing agent but can also participate in redox cycling. Quinones can undergo oxidation-reduction cycles that involve the formation of hydroquinones and subsequently generate reactive oxygen species and semiquinone radicals. nih.govnih.gov

In a related compound, 2-methyl-1-nitroanthraquinone (B94343), the methyl group can be oxidized to a carboxylic acid group using sodium dichromate in sulfuric acid, yielding 1-nitro-2-anthraquinonecarboxylic acid. nih.govsoftbeam.net This indicates that substituents on the anthraquinone nucleus can be transformed under strong oxidizing conditions, although the amino group in the target compound would also be highly reactive under such conditions. The presence of strong oxidizing agents can lead to various oxidation products, a property significant in dye chemistry. smolecule.com

Table 1: Potential Oxidation Reactions of Substituted Anthraquinones

Starting Material Oxidizing Agent Product Reference
Aminoanthraquinones Peracetic Acid Nitroanthraquinones acs.org

Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction, Ullmann Reaction)

The formation of new carbon-carbon bonds is a cornerstone of synthetic chemistry, and the anthraquinone scaffold can be functionalized using modern cross-coupling reactions. The Heck and Ullmann reactions are particularly noteworthy for creating C-C bonds with sp²-hybridized carbon atoms. colab.ws

The Heck reaction , which couples an organohalide with an alkene in the presence of a palladium catalyst, has been used to introduce alkene units into the anthraquinone nucleus. colab.ws For example, 1-amino-2-bromoanthraquinone (B1606574) can be coupled with styrenes using a Pd(OAc)₂ catalyst to yield styryl-substituted anthraquinones. colab.ws The success and regioselectivity of such reactions on this compound would depend on the presence of a suitable leaving group (like a halogen) on the ring and the electronic influence of the existing amino and nitro groups.

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more common variant, the Ullmann-type condensation or coupling, involves the reaction of an aryl halide with a nucleophile, such as an amine or alcohol, catalyzed by copper. organic-chemistry.orgnih.gov This reaction is highly effective for synthesizing amino-substituted anthraquinone derivatives. For instance, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) readily undergoes Ullmann coupling with various alkyl or aryl amines under microwave irradiation with elemental copper as the catalyst. nih.gov While this typically forms C-N bonds, C-C bond forming variations exist. The reaction of organocopper compounds with haloanthraquinones can produce C-C coupled products. colab.ws

Table 2: Examples of C-C Bond Forming Reactions on the Anthraquinone Core

Reaction Type Substrate Example Reagents Product Type Reference
Heck Reaction 1-Amino-2-bromoanthraquinone, Styrene Pd(OAc)₂, P(o-Tol)₃ 1-Amino-2-styrylanthraquinone colab.ws
Ullmann Reaction 2,6-Diiodoanthraquinone, Pentafluorophenylcopper Not specified 2,6-Bis(pentafluorophenyl)anthraquinone colab.ws

Intramolecular Cyclization and Rearrangement Mechanisms

Anthraquinone derivatives can be precursors to complex heterocyclic systems through intramolecular cyclization and rearrangement reactions. These transformations often involve substituents on the anthraquinone core that can react with another part of the molecule to form a new ring.

Intramolecular Cyclization: Radical cyclization is one method used to build new rings onto the anthraquinone framework. For example, an anthraquinone derivative can undergo microwave-assisted radical cyclization in the presence of an initiator like [Buⁿ₄N]₂S₂O₈ and TEMPO to yield an angular naphtho[2,3-e]isoindole derivative. colab.ws Another pathway involves the intramolecular cyclization of a 1-(N-allylamino)anthraquinone bearing a propargyl moiety, which results in a new ring system. colab.ws The specific structure of this compound does not inherently lend itself to these reactions without prior functionalization to introduce the necessary reacting groups.

Rearrangement Mechanisms: Rearrangements like the Claisen rearrangement, a prepchem.comprepchem.com-sigmatropic shift in ortho-allyl ethers of phenols, can be applied to the C-functionalization of hydroxyanthraquinones. colab.ws While not directly applicable to this compound, it illustrates a class of pericyclic reactions possible within this family of compounds. Another example is the zinc-promoted intramolecular rearrangement of 1-(N-allylamino)anthraquinones to 1-amino-2-(prop-2-enyl)anthraquinone. colab.ws The Tiffeneau–Demjanov rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to form an expanded cycloketone, proceeding through a diazotization and rearrangement of a carbocation intermediate. wikipedia.org Such a reaction could be envisioned if the anthraquinone core were appropriately substituted.

Reactivity with Specific Chemical Species (e.g., Radicals, Nucleophiles)

The electron-deficient nature of the anthraquinone ring, amplified by the nitro group, makes it susceptible to attack by nucleophiles. The nitro group itself is a key site of reactivity.

Reactivity with Nucleophiles: The nitro group in nitroanthraquinones can be displaced via nucleophilic aromatic substitution (SₙAr). This is a known reaction for anthraquinone derivatives, where the nitro group is substituted by various nucleophiles. colab.ws Specifically, the nitro group can be displaced intermolecularly by nitrogen nucleophiles such as pyrazole (B372694) or aniline. thieme-connect.de This suggests that the nitro group in this compound is a potential site for substitution reactions, which could be used to introduce new functionalities at the C-1 position. The amino group, being strongly activating, would direct nucleophilic attack away from its own position and influence the reactivity at the nitro-substituted carbon.

Reactivity with Radicals: The anthraquinone core can participate in radical processes. colab.ws Quinone systems are known to undergo one-electron reduction to form semiquinone radicals, which are key intermediates in many biological and chemical processes. nih.gov This suggests that under appropriate conditions, this compound could react with radical species or be converted into a radical anion.

Formation of Byproducts during Amination Reactions (e.g., 1-Aminoanthraquinone Imine)

In the synthesis of aminoanthraquinones, particularly the conversion of nitroanthraquinones to aminoanthraquinones via amination, various byproducts can form. A notable example occurs during the synthesis of 1-aminoanthraquinone from 1-nitroanthraquinone.

The imine can be converted back to 1-aminoanthraquinone by treating the reaction mixture with water at temperatures above 100°C, often in the presence of an acid catalyst. google.com

Table 3: Conditions Influencing Byproduct Formation in Amination of 1-Nitroanthraquinone

Reactant Reaction Condition Favoring Byproduct Byproduct Method of Mitigation Reference

Advanced Spectroscopic and Spectrochemical Characterization of 2 Amino 1 Nitroanthraquinone

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-amino-1-nitroanthraquinone is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. Asymmetric anthraquinone (B42736) derivatives typically show two distinct carbonyl peaks. jku.at The spectrum is largely defined by the vibrations of the amino, nitro, and quinone carbonyl groups.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations, typically appearing as sharp peaks in the region of 3300-3500 cm⁻¹. jku.at

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

C=O Stretching: The two carbonyl groups of the anthraquinone core are electronically distinct due to the asymmetric substitution. This will likely result in two separate C=O stretching bands, expected in the 1630-1680 cm⁻¹ range. jku.atresearchgate.net The presence of the electron-withdrawing nitro group adjacent to one carbonyl and the electron-donating amino group on the same ring will influence the precise position of these bands.

C=C Stretching: Aromatic C=C bond stretching vibrations within the fused rings will produce multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

NO₂ Stretching: The nitro group is characterized by two very strong and distinct absorption bands. The asymmetric stretching vibration is expected around 1550 cm⁻¹, while the symmetric stretch should appear near 1350 cm⁻¹. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond of the amino group is expected in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will appear as strong bands in the 700-900 cm⁻¹ region, which can sometimes be indicative of the substitution pattern.

Table 1: Predicted FT-IR Characteristic Peaks for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300Asymmetric & Symmetric N-H StretchAmino (-NH₂)
~3050Aromatic C-H StretchAromatic Ring
1680 - 1630C=O Stretch (two bands)Quinone Carbonyls
~1550Asymmetric N-O StretchNitro (-NO₂)
~1350Symmetric N-O StretchNitro (-NO₂)
1350 - 1250C-N StretchAryl Amine
900 - 700Aromatic C-H Out-of-Plane BendAromatic Ring

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as its selection rules are based on changes in polarizability rather than dipole moment. researchgate.net For this compound, Raman spectroscopy is particularly useful for observing vibrations of the nitro group and the aromatic framework.

Nitroaromatic compounds are known to be strong Raman scatterers, and their detection can be significantly enhanced through techniques like UV resonance Raman spectroscopy (UVRRS) and surface-enhanced Raman scattering (SERS). spiedigitallibrary.orgoptica.orgdtu.dk The symmetric stretching vibration of the nitro group (~1350 cm⁻¹) typically produces a very intense peak in the Raman spectrum, which is a key diagnostic feature for this class of compounds. semanticscholar.org Other prominent features would include the ring-breathing modes of the anthraquinone skeleton and the C-C stretching vibrations of the benzene (B151609) rings. aip.org The ammonium (B1175870) group of amino acids also has characteristic torsional modes that are observable in Raman spectra, suggesting the amino group in this compound would also contribute to the spectrum. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton. anjs.edu.iq

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region, displaying signals for six protons on the anthraquinone core. The chemical shifts are governed by the anisotropic effects of the carbonyls and the electronic effects of the amino (electron-donating, shielding) and nitro (electron-withdrawing, deshielding) groups.

The protons can be divided into two spin systems:

A two-proton system on the substituted A-ring (H-3 and H-4).

A four-proton system on the unsubstituted C-ring (H-5, H-6, H-7, H-8).

The -NH₂ protons will likely appear as a single broad peak that may exchange with D₂O. Based on the analysis of related structures, the following assignments can be predicted. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Protons
~8.3 - 8.5MultipletH-5, H-8H-6, H-7
~7.8 - 8.0MultipletH-6, H-7H-5, H-8
~7.7DoubletH-4H-3
~7.3DoubletH-3H-4
Broad SingletSinglet-NH₂-

Carbon-13 (¹³C) NMR Spectroscopy

Due to the molecule's asymmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show 14 distinct signals, one for each carbon atom. The chemical shifts cover a wide range, with the carbonyl carbons being the most deshielded. oregonstate.edu The positions of the aromatic carbon signals are influenced by the attached functional groups.

The general predicted regions are:

Carbonyl Carbons (C-9, C-10): Expected to resonate in the 180-190 ppm range. bhu.ac.in

Aromatic Carbons: The remaining 12 carbons will appear between ~110 and 150 ppm. The carbon attached to the nitro group (C-1) will be significantly deshielded, while the carbon attached to the amino group (C-2) will be shielded relative to an unsubstituted position. Quaternary carbons, which lack attached protons, typically show weaker signals.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
180 - 190C-9, C-10
145 - 155C-2 (bearing -NH₂)
140 - 150C-1 (bearing -NO₂)
110 - 140Remaining 10 aromatic carbons

Advanced Two-Dimensional NMR Techniques

For an unambiguous assignment of all proton and carbon signals in a complex molecule like this compound, two-dimensional (2D) NMR experiments are indispensable. amazonaws.comnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish proton-proton connectivities. It would show cross-peaks between adjacent protons, for example, confirming the coupling between H-3 and H-4, as well as the couplings within the C-ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8). researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C-3, C-4, C-5, C-6, C-7, and C-8 by linking them to their already-assigned proton counterparts. science.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the signal for proton H-3 would show a correlation to the carbons C-1, C-2, and C-4a. The signal for proton H-8 would show correlations to the carbonyl carbon C-9 and the bridgehead carbon C-8a. These long-range correlations allow for the complete and confident assignment of the entire carbon skeleton. science.govscience.gov

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of this compound are governed by the interplay of the anthraquinone core and the electronic effects of the amino (-NH₂) and nitro (-NO₂) substituents. These groups, acting as an electron-donating auxochrome and an electron-withdrawing anti-auxochrome, respectively, profoundly influence the molecule's interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an anthraquinone derivative is characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. grafiati.com The core 9,10-anthraquinone structure typically displays intense π → π* absorption bands in the ultraviolet region (220–350 nm) and a weaker, longer-wavelength n → π* absorption band near 400 nm, which is associated with the carbonyl groups. grafiati.com

For this compound, the presence of the amino and nitro groups introduces significant modifications to this basic spectral profile. The amino group, an electron donor, and the nitro group, a strong electron acceptor, facilitate an intramolecular charge transfer (ICT) transition. This ICT band is typically intense and appears in the visible region of the spectrum, responsible for the compound's color. The position and intensity of these bands are sensitive to the molecular environment.

Table 1: Expected UV-Vis Absorption Bands for this compound

Transition TypeExpected Wavelength RegionAssociated Structural Features
π → π ~250-350 nmAromatic system of the anthraquinone core
n → π ~400 nm (often obscured)Carbonyl (C=O) groups
Intramolecular Charge Transfer (ICT) >400 nm (Visible Region)Electronic transition from the amino (-NH₂) donor to the nitro (-NO₂) acceptor through the π-system

Note: Specific experimental λmax values for this compound are not extensively reported in publicly available literature. The data presented is based on the established principles of substituent effects on the anthraquinone chromophore.

Fluorescence Spectroscopy: Quantum Yields and Lifetimes

Fluorescence spectroscopy provides insights into the de-excitation processes of a molecule following electronic absorption. The fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF) are key parameters that quantify the efficiency and dynamics of the emission process.

Fluorescence Quantum Yield (ΦF): This value represents the ratio of photons emitted as fluorescence to the total number of photons absorbed. It is a measure of the probability that an excited molecule will return to the ground state via radiative emission.

Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state.

For many nitroaromatic compounds, including substituted nitroanthraquinones, the fluorescence quantum yield is often very low. This is because the presence of the nitro group provides efficient pathways for non-radiative de-excitation, which outcompete fluorescence.

Analysis of Radiative and Non-Radiative Decay Pathways

Once a molecule like this compound absorbs a photon and enters an excited singlet state (S₁), it can return to the ground state (S₀) through several competing pathways:

Radiative Decay (Fluorescence): The molecule emits a photon. The rate constant for this process is denoted as kr.

Non-Radiative Decay: The molecule loses energy as heat without emitting a photon. This can occur through:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A transition to a triplet state (e.g., S₁ → T₁), which can then decay non-radiatively or, less commonly, through phosphorescence.

ΦF = kr / (kr + knr)

τF = 1 / (kr + knr)

where knr is the sum of the rate constants for all non-radiative processes. The nitro group in this compound is known to significantly increase the rate of intersystem crossing (kISC), thereby increasing knr and drastically reducing the fluorescence quantum yield. This makes non-radiative decay the dominant de-excitation channel.

Table 2: Key Parameters in Fluorescence Decay

ParameterSymbolDescriptionTypical Influence of Nitro Group
Radiative Rate Constant krThe rate of fluorescence emission.Generally less affected than knr.
Non-Radiative Rate Constant knrThe combined rate of all non-radiative de-excitation pathways (IC, ISC).Significantly increased.
Fluorescence Quantum Yield ΦFThe efficiency of the fluorescence process.Significantly decreased (quenched).
Fluorescence Lifetime τFThe duration of the excited state.Significantly shortened.

Stokes' Shifts and Solvatochromic Effects

Stokes' Shift: This is the difference in energy (or wavelength) between the position of the absorption maximum (λabs) and the emission maximum (λem). A large Stokes' shift is often desirable for fluorescence applications as it facilitates the separation of emission from excitation light. The structural relaxation that occurs in the excited state before fluorescence emission is a primary cause of the Stokes' shift.

Solvatochromism: This phenomenon describes the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents of varying polarity. The this compound molecule possesses a significant ground-state dipole moment due to its electron-donating and -withdrawing groups. Upon excitation to the ICT state, the dipole moment is expected to increase substantially. In polar solvents, this more polar excited state is stabilized more effectively than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This behavior is known as positive solvatochromism.

Impact of Substituent Position on Spectral Characteristics

The positioning of substituents on the anthraquinone skeleton has a critical impact on the spectral properties. The distinction between α-position (1, 4, 5, 8) and β-position (2, 3, 6, 7) substitution is particularly important.

In this compound, the amino group is at a β-position (position 2). This is in contrast to isomers like 1-aminoanthraquinone (B167232) derivatives. An amino group at an α-position (e.g., position 1) can form a strong intramolecular hydrogen bond with the adjacent peri-carbonyl group at position 9. This hydrogen bonding creates a six-membered pseudo-ring, which significantly influences the electronic structure and leads to a large red shift in the absorption spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₄H₈N₂O₄, leading to a calculated molecular weight of approximately 268.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to first form a molecular ion (M⁺˙). This ion then undergoes characteristic fragmentation, providing structural clues. Expected fragmentation pathways for this compound include:

Loss of a nitro group (-NO₂, 46 Da).

Loss of nitric oxide (-NO, 30 Da) followed by loss of an oxygen atom.

Sequential loss of carbon monoxide (-CO, 28 Da) from the quinone structure.

Table 3: Predicted Mass Spectrometry Data for this compound

FeatureDescriptionPredicted Value (m/z)
Molecular Formula C₁₄H₈N₂O₄-
Molecular Weight Calculated Monoisotopic Mass268.0484
Molecular Ion [M]⁺˙268
Key Fragment [M - NO₂]⁺222
Key Fragment [M - CO]⁺˙240
Key Fragment [M - NO₂ - CO]⁺194

Note: The fragmentation pattern is predictive and based on the known behavior of nitroaromatics and quinones. Actual experimental spectra may show variations.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique essential for the detailed characterization of crystalline solids. chemical-suppliers.euresearchgate.net It allows for the determination of a compound's crystal structure, including the precise arrangement of atoms in the crystal lattice, unit cell dimensions, and space group symmetry. chemical-suppliers.eu This information is fundamental to understanding the solid-state properties of a material, as these are intrinsically linked to its crystal packing and intermolecular interactions.

Despite the importance of this technique, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a published single-crystal X-ray diffraction study for this compound. datacc.orgcam.ac.ukcam.ac.uk Consequently, detailed experimental data on its crystal structure, such as unit cell parameters and space group, are not available in the public domain.

The elucidation of the three-dimensional structure of this compound through single-crystal XRD would provide invaluable insights. Such a study would definitively establish the molecular conformation in the solid state, revealing the planarity of the anthraquinone core and the orientation of the amino and nitro substituent groups. Of particular interest would be the determination of intramolecular and intermolecular hydrogen bonding patterns. The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro group and carbonyl groups) suggests the potential for a network of hydrogen bonds that would significantly influence the crystal packing and, consequently, the compound's physical properties.

Furthermore, an XRD study would allow for the analysis of other non-covalent interactions, such as π-π stacking, which are common in planar aromatic systems like anthraquinones. The nature and extent of these interactions play a crucial role in determining the thermal stability, solubility, and even the color of the solid material.

Given the utility of other anthraquinone derivatives in various applications, the lack of a definitive crystal structure for this compound represents a significant gap in the scientific understanding of this compound. A future crystallographic investigation would be a valuable contribution, providing a solid foundation for structure-property relationship studies and potentially guiding the design of new materials with tailored properties.

Computational Chemistry and Theoretical Modeling of 2 Amino 1 Nitroanthraquinone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2-amino-1-nitroanthraquinone, offering a detailed picture of its fundamental properties.

Ground State Geometry Optimization and Conformational Analysis

The initial step in the computational study of a molecule is the optimization of its ground state geometry to find the most stable three-dimensional arrangement of its atoms. For aminoanthraquinones, computational methods like semiempirical (AM1) and Density Functional Theory (DFT) are employed to achieve this. researchgate.netresearchgate.net Studies on related aminoanthraquinones have shown that the ground state geometries are typically planar. researchgate.net

Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. scribd.com This analysis is crucial for understanding the molecule's flexibility and the relative energies of its various conformers. mdpi.com For molecules with rotatable groups like the amino and nitro groups in this compound, different conformations can arise from the rotation around the C-N bonds. The relative energies of these conformers, such as staggered and eclipsed forms, can be calculated to identify the most stable conformations. mdpi.com

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Density Distribution)

The electronic structure of a molecule dictates its chemical behavior. libretexts.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. wisc.edunih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. acs.org

The distribution of electron density within the molecule reveals the locations of electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the anthraquinone (B42736) core significantly influences the charge density distribution. This polarization affects the molecule's reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. ictp.itarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. iastate.edufaccts.de This information is invaluable for understanding the color and photophysical properties of dyes like this compound. rsc.orgresearchgate.net

TD-DFT calculations have been successfully applied to various dye families, including anthraquinones, to reproduce their absorption wavelengths and understand the nature of their electronic transitions. rsc.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects. iastate.edunih.gov

Mechanistic Investigations through Computational Simulations

Computational simulations are instrumental in exploring the mechanisms of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

Computational methods allow for the exploration of potential energy surfaces to identify reaction pathways and the associated transition states. nih.govchemrxiv.org This is crucial for understanding how reactants are converted into products. researchgate.net For instance, in the synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone (B1630840), computational studies can help elucidate the step-by-step mechanism of the ammonolysis reaction. mdpi.com

By mapping out the energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics. nih.gov

Stability and Reactivity Predictions of Intermediates (e.g., Radical Intermediates)

Many chemical reactions proceed through the formation of short-lived, unstable species known as reaction intermediates. dalalinstitute.com These can include radical intermediates, which are species with unpaired electrons. rsc.org The photoreduction of nitroarenes, for example, often involves the formation of radical intermediates. researchgate.net

Computational chemistry can be used to predict the stability and reactivity of these intermediates. For example, in the photoreduction of nitroanthraquinones, flash photolysis studies combined with computational analysis can help identify and characterize the transient radical species formed during the reaction. researchgate.net Understanding the properties of these intermediates is key to controlling the reaction outcome and improving the yield of desired products. acs.org

Prediction and Rationalization of Photophysical Properties

The photophysical properties of anthraquinone derivatives are of significant interest due to their applications as dyes, pigments, and photosensitizers. The presence of both an electron-donating amino (-NH₂) group and a strong electron-withdrawing nitro (-NO₂) group on the anthraquinone core of this compound suggests the presence of strong intramolecular charge transfer (ICT) characteristics, which are known to govern the photophysical behavior of similar "push-pull" systems.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic transitions and excited state properties of such molecules. researchgate.net For this compound, TD-DFT calculations would likely predict a low-energy absorption band in the visible region, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich amino group and the anthraquinone ring, while the LUMO would be concentrated on the electron-deficient nitro group and the quinone moiety. This spatial separation of orbitals is the hallmark of a charge-transfer transition.

Studies on related amino-anthraquinones, such as 2-amino-9,10-anthraquinone (2AAQ), have shown that the photophysical properties are highly sensitive to the solvent environment. nih.gov In nonpolar solvents, 2AAQ exists in a less planar conformation, but in polar solvents, it adopts a more planar, polar ICT structure. nih.gov Similarly, for this compound, a significant solvatochromic shift is anticipated. In polar solvents, the polar ICT excited state would be stabilized more than the ground state, leading to a red-shift in the fluorescence emission spectrum and an increase in the Stokes shift.

Quantum chemical calculations on related aminoanthraquinones have provided qualitative support for these experimental observations, confirming changes in molecular structure and charge distribution upon excitation. nih.gov The introduction of the nitro group at the 1-position is expected to enhance these ICT effects, potentially leading to a larger Stokes shift and a higher sensitivity to solvent polarity compared to 2-aminoanthraquinone (B85984) alone. DFT studies on other nitro-anthraquinones have also highlighted the role of nitro groups in defining the electronic and mutagenic properties. researchgate.net

The table below summarizes typical photophysical data for related anthraquinone compounds, which can serve as a basis for estimating the properties of this compound.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Key Computational FindingsReference
2-Amino-9,10-anthraquinone (in Ethanol)~480~610~4400Exhibits polar ICT structure in the ground state in polar solvents and in the excited state in all solvents. nih.gov
1-Aminoanthraquinone (in DMSO)~485~600~4000Shows strong intramolecular charge transfer characteristics. researchgate.net
1-Nitroanthraquinone---The nitro group acts as a strong electron acceptor, lowering the LUMO energy. researchgate.netnih.gov
1,4-Diamino-2-nitroanthraquinone---The combination of amino and nitro groups leads to significant photochemical and electrochemical behaviors. ontosight.ai

Data is approximate and gathered from studies on related compounds to infer properties for this compound.

Molecular Dynamics Simulations for Conformational and Solvation Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, flexibility, and interactions with the surrounding solvent molecules. srce.hr For a semi-rigid molecule like this compound, MD simulations can elucidate the subtle structural fluctuations and the dynamics of its solvation shell.

An all-atom MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would typically be performed using a classical force field. The simulation would track the trajectory of every atom over time by solving Newton's equations of motion. srce.hr This allows for the analysis of various structural and dynamic properties.

Conformational Analysis: While the fused aromatic rings of the anthraquinone core are rigid, the amino and nitro substituent groups possess rotational degrees of freedom. MD simulations can reveal the preferred orientations of these groups and the energy barriers associated with their rotation. copernicus.org It is expected that intramolecular hydrogen bonding between the amino group's hydrogen and the adjacent carbonyl oxygen, or steric hindrance between the nitro and amino groups, could influence the planarity and conformational preferences of the molecule. Conformational analysis through techniques like Principal Component Analysis (PCA) on the MD trajectory could identify the dominant modes of motion. biorxiv.org

Solvation Studies: MD simulations are particularly useful for studying how solvent molecules arrange around a solute. The analysis of radial distribution functions (RDFs) between specific atoms of this compound and solvent molecules can provide a quantitative description of the solvation structure. For instance, in an aqueous solution, RDFs would likely show a high probability of finding water molecules near the polar amino and nitro groups, capable of forming hydrogen bonds. The dynamics of these water molecules, such as their residence time in the first solvation shell, can also be calculated to understand the strength of the solute-solvent interactions. These interactions are crucial as they directly impact the molecule's solubility and its photophysical properties. researchgate.net

The following table outlines key parameters that would be investigated in a typical MD simulation study of this compound.

ParameterDescriptionExpected Insights for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability of the simulation and the overall flexibility of the molecule. The anthraquinone core should show low RMSD.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Highlights flexible regions of the molecule, such as the H-atoms of the amino group and the oxygen atoms of the nitro group.
Dihedral Angle Analysis Tracks the rotation around specific bonds, such as the C-N bonds of the substituents.Determines the preferred orientation and rotational freedom of the amino and nitro groups.
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance r from another particle.Reveals the structure of the solvent around the solute, identifying hydrogen bonding and specific interactions.
Hydrogen Bond Analysis Counts the number of hydrogen bonds (intramolecular and intermolecular) over time.Quantifies the extent of hydrogen bonding with the solvent and potential intramolecular hydrogen bonds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. biolmolchem.com These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for expensive and time-consuming experiments. For this compound, QSPR models could be developed to predict properties like toxicity, solubility, or electrochemical potential.

Developing a QSPR model involves several key steps: compiling a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), and validating the model's predictive power. nih.govresearchgate.net

While no specific QSPR models for this compound were found, extensive QSPR studies on other anthraquinone derivatives provide a clear indication of which molecular descriptors are likely to be important. researchgate.netbiolmolchem.combiolmolchem.comresearchgate.net These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For a push-pull system like this compound, these are crucial for modeling properties related to reactivity and intermolecular interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide detailed information about the electronic structure, such as atomic charges, bond orders, and electrostatic potential. researchgate.net

Constitutional Descriptors: These include simple counts of atoms, bonds, rings, and molecular weight.

QSPR models for the toxicity of anthraquinones have shown that parameters like the energy gap between HOMO and LUMO can be indicative of photoinduced toxicity. researchgate.net For predicting properties like solubility in supercritical CO₂, descriptors related to molecular size and polarity, along with experimental parameters like temperature and pressure, have been found to be significant. nih.gov A QSPR study on the estrogenic activity of anthraquinone derivatives identified polarizability, binding energy, and charge-related parameters as key descriptors. researchgate.net

The table below lists molecular descriptors that have been proven relevant in QSPR studies of anthraquinone derivatives and would likely be important for modeling the properties of this compound.

Descriptor ClassExample DescriptorRelevance to AnthraquinonesReference
Quantum-Chemical Energy of LUMO (ELUMO)Related to electron-accepting ability and reactivity. Important for toxicity models. researchgate.net
Quantum-Chemical Energy of HOMO (EHOMO)Related to electron-donating ability. Important for toxicity models. researchgate.net
Quantum-Chemical HOMO-LUMO Energy Gap (EGAP)Indicates chemical reactivity and kinetic stability. Correlates with photoinduced toxicity. researchgate.net
Electronic Dipole MomentDescribes the polarity of the molecule, crucial for solubility and intermolecular interactions. researchgate.net
Electronic PolarizabilityMeasures the deformability of the electron cloud, important for non-covalent interactions. researchgate.net
Topological Wiener IndexA distance-based index that reflects molecular branching and size. biolmolchem.com
Constitutional Molecular WeightA fundamental property related to size and often included in baseline models. nih.gov
Thermodynamic Half-wave reduction potential (E₁/₂)A key electrochemical property that can be predicted using QSPR models for anthraquinones. biolmolchem.com

By leveraging these established descriptors and modeling techniques, predictive QSPR models for various endpoints of interest for this compound and related compounds could be developed, aiding in their rational design and risk assessment.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Chemical Intermediates and Precursors in Organic Synthesis

As a substituted anthraquinone (B42736), 2-Amino-1-nitroanthraquinone is a valuable intermediate for the synthesis of a variety of more complex derivatives. The presence of reactive amino and nitro groups allows for a range of chemical transformations, making it a key starting point for diverse molecular architectures.

The most significant role of this compound as a precursor is in the synthesis of 1,2-diaminoanthraquinone (B157652). The nitro group at the 1-position can be readily reduced to a primary amine using various reducing agents. epo.org This transformation yields 1,2-diaminoanthraquinone, a crucial intermediate in its own right. epo.org

This resulting diamino compound is used to construct more complex polycyclic systems. For instance, 1,2-diaminoanthraquinone can be reacted with reagents like terephthalyl chloride to form condensed imidazole (B134444) rings, a structural motif found in certain yellow vat dyes. scribd.com The general process of reducing nitroanthraquinones to aminoanthraquinones is a foundational step in creating a wide array of dyes and functional molecules. epo.orgresearchgate.net Furthermore, the amino group at the 2-position can potentially be modified through reactions such as acylation or alkylation, adding another layer of synthetic versatility. smolecule.com

While specific methods starting directly from this compound are not extensively detailed, general strategies for introducing functional groups onto the anthraquinone scaffold are well-established and applicable. For example, a common route to introduce a carboxylic acid or nitrile involves the initial installation of a hydroxymethyl group. beilstein-journals.org This group can then be oxidized to a carboxylic acid or converted into a nitrile. beilstein-journals.org

Following this synthetic logic, a nitrile-substituted anthraquinone can be further transformed into a tetrazole ring. beilstein-journals.org This is typically achieved through a cycloaddition reaction with an azide, a common method for tetrazole synthesis. Research has demonstrated the successful introduction of hydroxymethyl, carbaldehyde, carboxylic acid, and tetrazole groups onto the 2-position of a 1-aminoanthraquinone (B167232) core, illustrating the feasibility of such modifications on the anthraquinone skeleton. beilstein-journals.org The presence of a nitro group, as in this compound, would likely influence the reaction conditions required for these transformations but does not preclude them. The synthesis of related compounds like 1-Amino-4-nitroanthraquinone-2-carboxylic acid further confirms that these functional groups are synthetically accessible on nitro- and amino-substituted anthraquinone frameworks. scribd.com

Development of Functional Materials

The unique electronic structure of this compound, which combines an electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) on a π-conjugated system, makes it a candidate for research in functional organic materials.

The closely related compound, 2-aminoanthraquinone (B85984), has been successfully synthesized and utilized as an active material in organic semiconductor-based sensors for detecting humidity and temperature. mdpi.com Its performance in these applications is attributed to properties such as its hydrophobic nature and high melting point. mdpi.com The fundamental anthraquinone structure provides a stable, π-conjugated platform suitable for charge transport. smolecule.com

The introduction of a nitro group at the 1-position in this compound is significant. This functionalization creates a strong dipole and enhances the electron-accepting character of the molecule. This "push-pull" electronic structure is a common design strategy for tuning the properties of organic semiconductors. Such modifications can influence the material's charge carrier mobility and energy levels, which are critical parameters for semiconductor device performance. acs.org

Anthraquinone derivatives are actively investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). colab.wsresearchgate.netnih.gov The rigid and planar anthraquinone core provides good photostability, a desirable trait for materials used in these devices. researchgate.net

The specific arrangement of substituents in this compound, with its electron-donating and electron-accepting groups, can significantly influence the molecule's light absorption and emission properties. colab.ws This allows for the tuning of its spectral characteristics. While the strong electron-withdrawing nature of the anthraquinone core can sometimes present challenges for efficient electron injection in certain device architectures, the targeted functionalization with groups like amino and nitro is a key strategy explored by researchers to optimize these materials for optoelectronic applications. colab.wsresearchgate.net

Contributions to Dye and Pigment Chemistry as Intermediates

Substituted anthraquinones are fundamental to the dye and pigment industry, second only to azo compounds in importance. mdpi.comrsc.org They are known for producing colors with high lightfastness and stability. rsc.org Amino- and nitro-substituted anthraquinones, including this compound, are key intermediates in the synthesis of many of these colorants, particularly vat and disperse dyes. biointerfaceresearch.com

The primary contribution of this compound in this field is as a precursor to other synthetically useful molecules. As previously noted, its reduction leads to 1,2-diaminoanthraquinone. epo.org This derivative is a building block for creating complex vat dyes. For example, the reaction of 1,2-diaminoanthraquinone with other chemical units can produce larger, polycyclic structures with desirable color and application properties, such as certain yellow vat dyes. scribd.com The general principle involves using the amino and nitro groups as reactive handles to either build larger chromophoric systems or to tune the final color and performance properties of the dye. rsc.orgsoftbeam.net

Intermediate for Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to a fiber in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber. This process results in dyeings with excellent fastness properties. Anthraquinone derivatives are the structural basis for a significant portion of high-performance vat dyes. wikipedia.orgsoftbeam.net

This compound serves as a foundational building block for complex vat dyes. The synthesis of these dyes often involves the condensation of multiple aminoanthraquinone units. By reducing the nitro group of this compound, a 1,2-diaminoanthraquinone intermediate is formed. This diamine can then undergo acylation or condensation reactions to construct larger, intricate molecular structures characteristic of vat dyes, such as those containing carbazole (B46965) or acridone (B373769) systems. scribd.comgoogle.com For instance, 1-aminoanthraquinone, a related compound, is a critical intermediate for producing a range of vat dyes, highlighting the industrial importance of amino-functionalized anthraquinones in this sector. softbeam.netgoogle.comgoogle.com

Intermediate for Reactive Dyes

Reactive dyes are colored compounds that form a covalent bond with the substrate, such as cellulose (B213188) fibers in cotton. This chemical bond accounts for their high wash fastness. The anthraquinone core provides brilliant blue, red, and green shades that are often difficult to achieve with other dye classes like azo dyes. wikipedia.orgsoftbeam.net

The amino group in this compound is a key functional handle for its use as an intermediate for reactive dyes. This amino group can be made to react with a heterocycle containing labile halogen atoms, such as cyanuric chloride (a trichloro-s-triazine), which is a common reactive group. This reaction attaches the anthraquinone chromophore to the reactive system. wikipedia.orgepo.org The resulting molecule can then bind covalently to the hydroxyl groups of cellulosic fibers under alkaline conditions. Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is one of the most utilized intermediates for creating anthraquinone-based acid and reactive dyes through the reaction of its amino group and the displacement of its bromine atom. beilstein-journals.org The reactivity of the amino group in this compound allows for its analogous incorporation into reactive dye structures.

Precursors for Luminophores and Pigments

Beyond traditional dyeing, the anthraquinone scaffold is integral to the design of functional materials like organic pigments and luminophores (light-emitting compounds). ontosight.aicolab.ws Pigments are insoluble coloring materials, and the stability and rigid, planar structure of anthraquinone derivatives contribute to their use in this capacity. scribd.com

The photophysical properties of anthraquinone derivatives—such as their color, fluorescence, and photochromism—are heavily influenced by the nature and position of their substituents. colab.ws The combination of an amino group (an auxochrome that typically shifts absorption to longer wavelengths, a bathochromic shift) and a nitro group on the same aromatic system makes this compound a precursor for molecules with specific optical properties. By serving as a starting material for further chemical modification, it allows for the fine-tuning of the electronic structure to create novel pigments and luminophores for advanced applications, including imaging devices and functional coatings. colab.ws

Analytical Chemistry Applications

While specific, widespread analytical applications for this compound are not extensively documented, the general class of anthraquinone derivatives has found use in analytical chemistry. colab.ws Based on their strong chromophoric and electrochemical properties, these compounds can be employed in various analytical techniques.

The solubility and transport properties of nitroanthraquinones have been studied in specialized media like supercritical carbon dioxide, which is relevant for separation science and chromatography. researchgate.net For example, a study measured the solubility of the related 1-nitroanthraquinone (B1630840) in supercritical CO₂, a key parameter for designing supercritical fluid extraction and chromatography processes. researchgate.net Given its structure, this compound could potentially be used as a chromophoric standard in the analysis of dye mixtures or as a derivatizing agent to enable the detection of other molecules.

Future Research Directions in the Synthetic and Materials Chemistry of this compound

Future research involving this compound is likely to follow broader trends in the field of anthraquinone chemistry. A major focus is the development of novel functional materials with tailored properties. colab.ws By using this compound as a versatile starting scaffold, researchers can explore the synthesis of new dyes, pigments, and luminophores with enhanced fastness, specific colors, or unique photophysical behaviors for high-tech applications. beilstein-journals.org

Another significant research avenue is the development of more efficient and environmentally benign ("green") synthetic methodologies. journalajacr.com Studies on related compounds, such as the synthesis of 1-aminoanthraquinone from 1-nitroanthraquinone, have explored continuous-flow reactors to improve safety and efficiency. mdpi.comnih.gov Applying similar advanced synthetic strategies to the production and derivatization of this compound could lead to cleaner and more scalable manufacturing processes. The ongoing development of new methods for the functionalization of the anthraquinone core will continue to expand the potential applications of its derivatives, including this compound. colab.ws

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-nitroanthraquinone, and how can purity challenges be addressed?

The synthesis of nitro-substituted anthraquinones typically involves nitration of anthraquinone derivatives followed by amination. For example, nitration at the 1-position of anthraquinone can be achieved using mixed acid (HNO₃/H₂SO₄), followed by reduction or substitution to introduce the amino group. Purity challenges arise due to byproducts such as regioisomers (e.g., 1-nitro-2-amino vs. 2-nitro-1-amino derivatives) and residual solvents. High-performance liquid chromatography (HPLC) with UV detection is recommended for purification, as validated for similar anthraquinones (e.g., 2-aminoanthraquinone) . Technical-grade materials often require recrystallization or column chromatography to achieve >95% purity, as impurities can confound toxicity studies .

Q. Which analytical methods are most effective for characterizing this compound?

Key techniques include:

  • GC-MS : Effective for volatile derivatives; however, anthraquinones often require derivatization (e.g., silylation) to enhance volatility .
  • HPLC-UV/Vis : Ideal for quantifying purity and detecting regioisomers. A C18 column with a methanol/water mobile phase is commonly used .
  • FTIR and NMR : Critical for structural confirmation. The nitro group exhibits strong absorption at ~1520 cm⁻¹ (asymmetric stretching) in FTIR. In ¹H NMR, aromatic protons adjacent to nitro/amino groups show distinct deshielding .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, though suitable crystals may require slow evaporation from DMSO or DMF .

Q. What are the known toxicological risks of this compound in laboratory settings?

While direct data on this compound are limited, structurally related anthraquinones (e.g., 1-amino-2-methylanthraquinone) have demonstrated carcinogenic potential in rodent studies, with hepatic tumors observed at doses >500 mg/kg/day . The nitro group may enhance mutagenicity via metabolic activation to reactive intermediates (e.g., nitroso derivatives). Researchers should adhere to EPA guidelines (EPCRA 313 listing for similar compounds) and use personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the carcinogenicity data of nitro-substituted anthraquinones?

Discrepancies in carcinogenicity (e.g., species-specific responses) may arise from metabolic differences. Advanced approaches include:

  • In vitro metabolomics : Use liver microsomes or hepatocytes to identify species-specific metabolites (e.g., nitroreductase activity).
  • DNA adduct profiling : LC-MS/MS can detect covalent DNA adducts formed by reactive metabolites .
  • Computational toxicology : QSAR models predict nitro-group reactivity and prioritize compounds for in vivo testing .

Q. What methodologies optimize the photochemical applications of this compound?

Nitroanthraquinones exhibit tunable redox and photophysical properties. For applications in photocatalysis or imaging:

  • Electrochemical analysis : Cyclic voltammetry reveals reduction potentials (e.g., nitro-to-amine conversion at ~-0.5 V vs. Ag/AgCl) .
  • Spectroelectrochemistry : Combines UV/Vis and electrochemical data to monitor intermediate species during redox transitions .
  • Fluorescence quenching studies : Nitro groups often act as quenchers; time-resolved fluorescence can quantify electron-transfer efficiency .

Q. How can computational modeling guide the design of derivatives with reduced toxicity?

  • DFT calculations : Predict electronic effects of substituents on nitro-group reactivity. For example, electron-withdrawing groups at the 4-position may stabilize nitro intermediates .
  • Molecular docking : Screen for interactions with metabolic enzymes (e.g., CYP450 isoforms) to identify derivatives less prone to bioactivation .

Q. What experimental designs mitigate data variability in synthesis and bioassays?

  • Batch standardization : Use controlled nitration conditions (e.g., temperature <50°C) to minimize isomer formation .
  • Positive/negative controls : Include reference compounds like 2-aminoanthraquinone in toxicity assays to benchmark results .
  • Blinded analysis : Reduce bias in histopathological evaluations by coding samples .

Q. How do environmental degradation pathways affect the stability of this compound?

Nitroanthraquinones are prone to photodegradation and microbial reduction. Methodologies to study degradation include:

  • Photolysis experiments : Expose solutions to UV light (λ = 254 nm) and monitor decay via HPLC .
  • Soil microcosms : Assess anaerobic reduction by microbiota using ¹⁵N-labeled analogs to track nitro-to-amine conversion .

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